molecular formula C10H16O B12062836 (1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane

(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane

Katalognummer: B12062836
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: NQFUSWIGRKFAHK-BGPATTHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions that promote the formation of the tricyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from any by-products or impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated analogs.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which (1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane include other tricyclic organic molecules with different substituents or functional groups. Examples include:

  • Tricyclo[4.1.1.02,4]octane derivatives with different alkyl or aryl groups.
  • Compounds with similar tricyclic frameworks but different heteroatoms.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the oxatricyclic ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane

InChI

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8?,10?/m1/s1

InChI-Schlüssel

NQFUSWIGRKFAHK-BGPATTHWSA-N

Isomerische SMILES

CC1([C@@H]2C[C@H]1C3(C(C2)O3)C)C

Kanonische SMILES

CC1(C2CC1C3(C(C2)O3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.